molecular formula C9H18O3 B080037 2-Pentanone, 5,5-diethoxy- CAS No. 14499-41-3

2-Pentanone, 5,5-diethoxy-

Cat. No.: B080037
CAS No.: 14499-41-3
M. Wt: 174.24 g/mol
InChI Key: BRQZMIVIOUPIFN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Pentanone, 5,5-diethoxy- can be achieved through various synthetic routes. One common method involves the reaction of levulinic acid with ethanol in the presence of an acid catalyst to form the diethyl acetal . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Pentanone, 5,5-diethoxy- undergoes various chemical reactions, including:

Scientific Research Applications

2-Pentanone, 5,5-diethoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pentanone, 5,5-diethoxy- involves its interaction with molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the ethoxy groups can undergo hydrolysis or substitution reactions. These interactions can affect various biochemical pathways and processes, depending on the specific context and application .

Comparison with Similar Compounds

2-Pentanone, 5,5-diethoxy- can be compared with other similar compounds such as:

    2-Pentanone: Lacks the ethoxy groups, making it less versatile in certain reactions.

    5,5-Dimethoxy-2-pentanone: Similar structure but with methoxy groups instead of ethoxy groups, which can affect its reactivity and properties.

    Levulinic acid: The precursor to 2-Pentanone, 5,5-diethoxy-, with different functional groups and reactivity. The uniqueness of 2-Pentanone, 5,5-diethoxy- lies in its combination of a ketone group and two ethoxy groups, which provide distinct chemical properties and reactivity.

Properties

IUPAC Name

5,5-diethoxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-4-11-9(12-5-2)7-6-8(3)10/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQZMIVIOUPIFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCC(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336867
Record name 2-Pentanone, 5,5-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14499-41-3
Record name 2-Pentanone, 5,5-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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